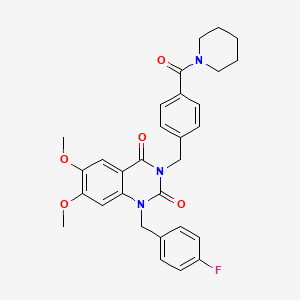

1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

Descripción

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30FN3O5/c1-38-26-16-24-25(17-27(26)39-2)33(18-21-8-12-23(31)13-9-21)30(37)34(29(24)36)19-20-6-10-22(11-7-20)28(35)32-14-4-3-5-15-32/h6-13,16-17H,3-5,14-15,18-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHCQOQYEKZTJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)C(=O)N5CCCCC5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

Formation of the Quinazoline Core: The quinazoline core is typically synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the quinazoline core.

Dimethoxylation: The dimethoxy groups are introduced through methylation reactions, often using reagents like dimethyl sulfate or methyl iodide.

Attachment of the Piperidine-1-carbonyl Group: This step involves the acylation of the quinazoline core with a piperidine-1-carbonyl chloride or similar reagent.

Industrial production methods for this compound would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazoline core or the benzyl moieties are replaced by other groups.

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.

Aplicaciones Científicas De Investigación

1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.

Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism of action of 1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The presence of the fluorobenzyl and piperidine-1-carbonyl groups may enhance its binding affinity and specificity for these targets.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

1-(4-Fluoro-3-(4-(Pyridin-2-yl)Piperazine-1-Carbonyl)Benzyl)Quinazoline-2,4(1H,3H)-Dione (CAS: 1399119-46-0):

- Substitutions : Pyridin-2-yl-piperazine vs. piperidine-1-carbonyl in the target compound.

- Impact : The pyridine ring may enhance π-π stacking with kinase ATP-binding pockets, while the piperidine-carbonyl group in the target compound could reduce basicity, improving selectivity .

[4-(4-Fluorobenzyl)Piperazin-1-yl]Methanone Derivatives (7–19): Substitutions: Piperazine-based vs. piperidine-carbonyl-benzyl in the target compound. Impact: Piperazine derivatives often exhibit stronger hydrogen-bonding capacity due to the additional nitrogen, but the piperidine-carbonyl group in the target compound may confer better metabolic stability .

Research Findings and Hypotheses

- Target Compound: The 6,7-dimethoxy groups may increase steric hindrance, reducing off-target interactions compared to non-dimethoxy analogs. The piperidine-1-carbonyl linker could mitigate toxicity risks associated with piperazine metabolites .

- CAS 1399119-46-0 : The pyridine-piperazine moiety might improve solubility but could increase CYP450-mediated drug-drug interactions .

- Piperazine Derivatives (7–19) : While synthetically accessible, their lack of dimethoxy groups may limit bioavailability in CNS targets .

Critical Analysis of Evidence Limitations

- The provided evidence lacks explicit pharmacological data (e.g., IC50 values, kinase selectivity profiles), necessitating extrapolation from structural analogs.

Actividad Biológica

The compound 1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on antimicrobial properties, anticancer effects, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be represented as follows:

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of quinazoline derivatives, including the target compound. The Agar well diffusion method was employed to evaluate its efficacy against various bacterial strains.

Findings:

- The compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Inhibition zone values ranged from 10 mm to 12 mm , with a minimum inhibitory concentration (MIC) of approximately 75 mg/mL against Escherichia coli and Staphylococcus aureus .

- Notably, compounds structurally similar to this quinazoline derivative showed enhanced activity compared to standard antibiotics like ampicillin .

Anticancer Activity

Quinazoline derivatives have been investigated for their potential as anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation.

Case Studies:

- EGFR/HER2 Inhibition :

- Cytotoxicity Testing :

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives.

Key Observations:

- Substituents at the 1 and 3 positions of the quinazoline ring significantly influence biological activity.

- The presence of a piperidine carbonyl group enhances binding affinity to target enzymes, improving both antimicrobial and anticancer properties .

| Compound | Substituent | Activity Type | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|---|

| A | Piperidine | Antimicrobial | 11 | 75 |

| B | None | Anticancer | - | - |

| C | Dimethoxy | Anticancer | - | 0.009 |

Q & A

Q. What computational tools can predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use QSAR models in software like Schrödinger or MOE to estimate logD, permeability, and CYP450 interactions. Validate predictions with experimental ADME data from analogs, such as 1-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-dione, which shares similar bioavailability challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.